Product packaging for O,S-Dimethyl methylphosphonothioate(Cat. No.:CAS No. 58259-60-2)

O,S-Dimethyl methylphosphonothioate

Cat. No.: B13789767
CAS No.: 58259-60-2
M. Wt: 140.14 g/mol
InChI Key: XXJOBAQYIIOHIP-UHFFFAOYSA-N
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Description

O,S-Dimethyl methylphosphonothioate is an organophosphorus compound with the molecular formula C3H9O2PS . This compound is of significant interest in chemical research and defense-related studies, where it is utilized as a model compound or simulant for the highly toxic V-type nerve agent, VX . Its structural similarity allows researchers to safely investigate the degradation and detoxification pathways of these hazardous substances. Studies have demonstrated its value in exploring fundamental reaction mechanisms, such as the intramolecular sulfur oxidation that occurs during perhydrolysis, a process critical to developing effective decontamination methods . In these reactions, the compound can form products like methyl methylphosphonate, providing insights into non-toxic degradation pathways that avoid the formation of persistent hazardous products . As a research tool, it enables the evaluation of novel catalysts, including polyoxoniobates, and other advanced materials for the oxidative and hydrolytic decomposition of organophosphorus threats . This product is strictly labeled For Research Use Only (RUO) . It is intended for use in controlled laboratory settings by qualified researchers. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound must be aware of its hazardous nature as an organophosphorus compound and adhere to all relevant safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9O2PS B13789767 O,S-Dimethyl methylphosphonothioate CAS No. 58259-60-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58259-60-2

Molecular Formula

C3H9O2PS

Molecular Weight

140.14 g/mol

IUPAC Name

[methyl(methylsulfanyl)phosphoryl]oxymethane

InChI

InChI=1S/C3H9O2PS/c1-5-6(2,4)7-3/h1-3H3

InChI Key

XXJOBAQYIIOHIP-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C)SC

Origin of Product

United States

Contextualization As a Research Analogue in Organophosphorus Chemistry

O,S-Dimethyl methylphosphonothioate is frequently employed as a surrogate for the V-series nerve agent VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate). nih.govacs.orgnih.gov The structural similarities between this compound and VX, specifically the phosphonothioate core, make it an invaluable tool for studying the mechanisms of action and detoxification of these chemical warfare agents without the extreme handling risks associated with the actual agents. nih.govacs.orgnih.gov

Research has utilized this compound to explore the hydrolysis and aminolysis of nerve agents, which are key processes in their environmental degradation and potential decontamination. nih.govacs.orgnih.gov For instance, studies on the reaction of this compound with various nucleophiles provide insights into the detoxification pathways of VX. nih.govacs.org

Synthetic Methodologies and Precursor Chemistry of O,s Dimethyl Methylphosphonothioate

Established Pathways for O,S-Dimethyl Methylphosphonothioate Synthesis

The synthesis of this compound, while not as extensively documented in public literature as some of its analogues, can be understood through established organophosphorus chemistry principles and pathways used for similar compounds like O,S-diethyl methylphosphonothioate (OSDEMP). A common and versatile precursor for these types of compounds is Dimethyl methylphosphonate (B1257008) (DMMP).

One logical synthetic approach involves the Michaelis-Arbuzov reaction to prepare the DMMP precursor from trimethyl phosphite (B83602) and a methyl halide, such as iodomethane. wikipedia.org Following the formation of DMMP, a multi-step process can be employed. This typically involves chlorination and subsequent reaction with a sulfur-containing nucleophile.

A generalized pathway, adapted from the synthesis of related phosphonothioates, would proceed as follows:

Chlorination of the Precursor : Dimethyl methylphosphonate (DMMP) is reacted with a chlorinating agent like thionyl chloride (SOCl₂) to yield methylphosphonic acid dichloride (CH₃P(O)Cl₂). wikipedia.org

Thionation : The resulting dichloride can then undergo thionation, where the phosphoryl oxygen is replaced by sulfur, to produce methylphosphonothioic dichloride (CH₃P(S)Cl₂).

Controlled Alcoholysis and Thiolation : The methylphosphonothioic dichloride is then reacted sequentially with methanol (B129727) (CH₃OH) and methanethiol (B179389) (CH₃SH) in the presence of a base (like triethylamine) to neutralize the HCl byproduct. The order of addition determines the final product. To obtain the O,S-isomer, the reaction would first involve methanol to form the O-methyl intermediate, followed by methanethiol.

An alternative route involves the reaction of methylphosphonothioic dichloride with a mixture of methanol and sodium methanethiolate (B1210775). The relative nucleophilicity of the methoxide (B1231860) and methanethiolate ions would influence the product distribution.

A study on the ion-molecule reactions of this compound used it as a model compound to investigate the alkaline perhydrolysis of the nerve agent VX, indicating that its synthesis is established for research purposes. nih.govacs.org

Table 1: Key Precursors and Reagents in the Synthesis of this compound

Compound NameChemical FormulaRole in Synthesis
Dimethyl methylphosphonate (DMMP)CH₃PO(OCH₃)₂Starting precursor. wikipedia.org
Thionyl ChlorideSOCl₂Chlorinating agent. wikipedia.org
Methylphosphonic acid dichlorideCH₃P(O)Cl₂Key intermediate. wikipedia.org
MethanolCH₃OHSource of the O-methyl group.
MethanethiolCH₃SHSource of the S-methyl group.
Triethylamine(C₂H₅)₃NAcid scavenger.

Derivatization Strategies for Analytical Characterization and Research Applications

Derivatization is a crucial technique for enhancing the detectability and separation of analytes for characterization, particularly in chromatography and mass spectrometry. For this compound, derivatization is primarily discussed in the context of its degradation and reaction products, which serve as markers for its identification.

Mass spectrometry studies have investigated the ion-molecule reactions of this compound with the hydroperoxide anion (HOO⁻) as a method of chemical derivatization to understand its degradation pathways. nih.govacs.org These reactions yield specific, detectable product ions. The primary reaction pathways observed were:

SN2 reaction at the sulfur-bound carbon : This results in the formation of the S-methyl methylphosphonothioate anion (m/z 125). nih.govacs.org

Nucleophilic addition at the phosphorus center : This leads to a pentavalent intermediate that undergoes internal sulfur oxidation and eliminates methanethiol (CH₃SH), producing the methyl methylphosphonate anion (m/z 109). nih.govacs.org

These reaction products, or derivatives, are stable and can be readily identified by collision-induced dissociation in a mass spectrometer, providing a reliable method for the characterization of the parent compound. nih.gov

For broader analytical research, especially in complex matrices, derivatization strategies common for other organophosphorus compounds or metabolites could be applied. A widely used method for amine-containing metabolites involves derivatization with o-phthalaldehyde (B127526) (OPA) and a chiral thiol. mdpi.comresearchgate.net While this compound itself does not have a primary amine group, this principle of tagging a molecule to enhance its analytical properties (e.g., fluorescence or ionization efficiency) is a cornerstone of analytical derivatization.

Table 2: Analytical Derivatives of this compound from Ion-Molecule Reactions

Derivative Ionm/zFormation Pathway
S-methyl methylphosphonothioate anion125SN2 at carbon. nih.govacs.org
Methyl methylphosphonate anion109Nucleophilic addition at phosphorus followed by internal oxidation and elimination. nih.govacs.org

Stereochemical Considerations in Synthesis for Enantiomeric Studies

The phosphorus atom in this compound is a stereocenter because it is bonded to four different groups: a methyl group (-CH₃), a methoxy (B1213986) group (-OCH₃), a methylthio group (-SCH₃), and a sulfur atom (=S). Consequently, the compound exists as a pair of enantiomers, (R)-O,S-dimethyl methylphosphonothioate and (S)-O,S-dimethyl methylphosphonothioate.

The stereochemistry of organophosphorus compounds is of paramount importance, as different enantiomers can exhibit significantly different biological activities. For instance, the stereoisomers of the related nerve agent VX show varying toxicokinetics. This highlights the necessity for stereoselective synthesis methods to study the properties of individual enantiomers.

Achieving stereoselectivity in the synthesis of such phosphonothioates is a significant challenge. Strategies often involve the use of:

Chiral auxiliaries : A chiral alcohol or thiol can be used in the synthesis, which is later removed after establishing the stereocenter at the phosphorus atom.

Stereospecific reagents : Using enantiomerically pure starting materials or reagents can direct the stereochemical outcome of the reaction.

Biocatalysis : Engineered enzymes and biocatalysts are increasingly used for highly stereoselective transformations in organophosphorus chemistry. For example, myoglobin-based biocatalysts have been developed for the enantiodivergent synthesis of cyclopropylphosphonates, demonstrating the potential of biocatalysis in creating specific stereoisomers of phosphorus-containing compounds. rochester.edu

The separation of the racemic mixture into individual enantiomers is typically accomplished using chiral chromatography. The development of synthetic routes that produce an excess of one enantiomer over the other (enantioselective synthesis) is a key area of research for understanding the specific interactions of these molecules in biological and chemical systems.

Computational Chemistry and Theoretical Studies of O,s Dimethyl Methylphosphonothioate Reactivity

Unraveling Reaction Mechanisms with Quantum Chemical Approaches

Quantum chemical methods are powerful tools for elucidating the intricate details of chemical reactions, offering insights into transient species and transition states that are often difficult to observe experimentally. scienceopen.com

Density Functional Theory (DFT) in Action: Mapping Reaction Dynamics

Density Functional Theory (DFT) has been a cornerstone in studying the reaction dynamics of O,S-dimethyl methylphosphonothioate. nih.govacs.orgdocumentsdelivered.comnih.gov For instance, the M06-2X functional with a 6-311++G(d,p) basis set has been employed to investigate its aminolysis. nih.govdocumentsdelivered.comnih.gov These calculations have revealed that the reaction with ammonia (B1221849) can proceed through parallel pathways leading to either P-S or P-O bond cleavage, with a stepwise mechanism being energetically favored over a concerted one. nih.govdocumentsdelivered.com The effect of solvents, such as acetonitrile, ethanol, and water, has also been incorporated into these models using conductor-like screening models (COSMO). nih.govdocumentsdelivered.com

Furthermore, DFT calculations at the B3LYP/6-31+G* level, including solvent effects via the IEF-PCM model, have been used to explore nucleophilic displacements. nih.gov These studies indicate that the stability of transition states and intermediates is a key factor in determining the reaction pathway. nih.gov The adsorption and subsequent nucleophilic attack by ammonia on magnesium oxide surfaces have also been modeled using the M06-2X/6-311++G(d,p) level of theory, providing insights into catalytic detoxification processes. nih.gov

Ab Initio Methods: Charting the Energetic Landscape

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been crucial in determining the energetic profiles of reactions involving this compound. nih.govacs.orgdocumentsdelivered.comumn.edu Second-order Møller-Plesset perturbation theory (MP2) with a 6-311+G(d,p) basis set has been used to complement DFT studies on its aminolysis. nih.govdocumentsdelivered.com

Potential energy surfaces for the alkaline hydrolysis and perhydrolysis of this compound have been computed at the MP2/6-31+G(d)//mPW1K/MIDI! level of theory. acs.orgumn.edu These calculations, which also accounted for aqueous solvation effects, have provided detailed insights into the kinetic and thermodynamic favorability of different bond cleavage pathways. acs.orgumn.edu The data from these studies support the initial formation of trigonal bipyramidal intermediates during nucleophilic attack. acs.orgumn.edu

A Closer Look at Reaction Pathways: The Nuances of Nucleophilic Attack

The investigation of nucleophilic attack on this compound is central to understanding its reactivity and decomposition. nih.govnih.gov Computational studies have focused on elucidating the energetics of various bond cleavage events.

The Energetics of Phosphorus-Sulfur (P-S) Bond Cleavage

Theoretical calculations have consistently shown that P-S bond cleavage is a significant and often favorable reaction pathway. nih.govacs.orgnih.govumn.edunih.gov In the aminolysis of this compound, the P-S cleavage pathway is predicted to occur in parallel with P-O cleavage. nih.govdocumentsdelivered.com For the alkaline hydrolysis, while both P-O and P-S bond cleavage processes are kinetically competitive, the products resulting from P-S bond cleavage are thermodynamically more stable. acs.orgumn.edu In the case of perhydrolysis, P-S bond cleavage is found to be the dominant pathway, with P-O cleavage being kinetically uncompetitive. acs.orgumn.edunih.govacs.org

The Energetics of Phosphorus-Oxygen (P-O) Bond Cleavage

The cleavage of the P-O bond represents an alternative reaction pathway that is often in competition with P-S bond scission. nih.govacs.orgnih.govumn.edunih.gov Computational studies on the aminolysis of this compound indicate that P-O bond cleavage occurs alongside P-S bond cleavage. nih.govdocumentsdelivered.com In alkaline hydrolysis, the P-O and P-S cleavage pathways are kinetically competitive. acs.orgumn.edu However, in the context of perhydrolysis, theoretical calculations have identified P-O cleavage as being energetically uncompetitive. nih.govacs.org

Considering Other Possibilities: Sulfur-Carbon (S-C) and Oxygen-Carbon (O-C) Bond Cleavage

While the primary focus of many computational studies has been on the cleavage of bonds directly attached to the phosphorus atom, the possibility of S-C and O-C bond cleavage has also been considered. In the context of ion-molecule reactions with the hydroperoxide anion (HOO-), evidence for an S(N)2 reaction at the carbon atom has been found, leading to the formation of the S-methyl methylphosphonothioate anion. nih.govacs.org This indicates that under specific conditions, S-C bond cleavage is a viable reaction pathway.

Table 1: Investigated Reaction Conditions and Cleavage Pathways for this compound

Reaction Nucleophile/Medium Predominant Cleavage Pathway(s) Computational Method(s)
Aminolysis NH3 P-S and P-O DFT (M062X), MP2
Alkaline Hydrolysis OH- Kinetically competitive P-S and P-O; P-S thermodynamically favored MP2, DFT (mPW1K)
Perhydrolysis HOO- P-S MP2, DFT (mPW1K)
Ion-Molecule Reaction HOO- S-C (SN2 at Carbon), P-S Mass Spectrometry, Theoretical Calculations
Catalytic Detoxification NH3 on MgO surface P-S favored over P-O DFT (M06-2X)

Catalytic Effects on Reaction Pathways: Theoretical Modeling

Theoretical modeling has been instrumental in elucidating the catalytic effects on the reaction pathways of this compound (DMMPT). These computational studies provide detailed mechanistic insights into its degradation, which is crucial for developing effective decontamination strategies.

Role of Specific Nucleophiles (e.g., Hydroxide (B78521), Hydroperoxide, Ammonia)

Computational studies have explored the role of various nucleophiles in the degradation of DMMPT. The reactions with nucleophiles such as hydroxide, hydroperoxide, and ammonia have been modeled to understand their catalytic effects and reaction mechanisms.

The aminolysis of DMMPT, for instance, has been investigated using density functional theory (DFT) and ab initio methods. nih.gov These studies reveal that the reaction with ammonia can proceed through either a concerted or a stepwise mechanism, with the stepwise route being more favorable. nih.gov Both P-S and P-O bond cleavages are observed, and the presence of a catalyst like an additional ammonia or water molecule significantly lowers the activation energy by facilitating proton transfer. nih.gov The catalytic effect of a water molecule appears to be slightly more efficient than that of an ammonia molecule in the proton shuttle process. nih.gov

In the case of perhydrolysis, theoretical calculations on the reaction of DMMPT with the hydroperoxide anion (HOO⁻) show that nucleophilic attack occurs at both the carbon and phosphorus centers. acs.orgnih.gov The reaction leads to the formation of S-methyl methylphosphonothioate and methyl methylphosphonate (B1257008) anions. acs.orgnih.gov Notably, the calculations indicate that P-O bond cleavage is energetically unfavorable, which is consistent with experimental observations where the more toxic P-O cleavage product is not formed. acs.orgnih.gov Instead, an intramolecular sulfur oxidation process is found to be highly exothermic and kinetically accessible, leading to the detoxification of the compound. acs.orgnih.gov

Surface-Mediated Degradation Mechanisms (e.g., Magnesium Oxide, Titanium Dioxide)

The degradation of organophosphorus compounds like DMMPT can be effectively catalyzed by metal oxide surfaces. Theoretical modeling has been employed to understand the mechanisms of surface-mediated degradation on materials such as magnesium oxide (MgO) and titanium dioxide (TiO₂).

Magnesium Oxide (MgO): Theoretical studies on the decomposition of DMMPT on MgO surfaces, particularly in the presence of ammonia, have shown that the oxide surface plays a significant catalytic role. nih.gov The adsorption of DMMPT on both hydroxylated and unhydroxylated MgO surfaces has been modeled, followed by a nucleophilic attack by ammonia. nih.gov The calculations, performed at the M06-2X/6-311++G(d,p) level of theory, indicate that the MgO surface lowers the activation barriers for the reaction compared to the gas-phase aminolysis. nih.gov The hydroxylated MgO surface, in particular, demonstrates better catalytic performance. nih.gov The study highlights the Eley-Rideal mechanism, where gas-phase ammonia reacts directly with the adsorbed DMMPT. nih.gov Both P-S and P-O bond cleavages are possible, with P-S cleavage being the more favorable pathway. nih.gov

Titanium Dioxide (TiO₂): The decomposition of dimethyl methylphosphonate (DMMP), a simulant for sarin (B92409) and structurally related to DMMPT, has been extensively studied on TiO₂ surfaces. rsc.orgnih.gov While direct computational studies on DMMPT on TiO₂ are less common, the insights from DMMP studies are highly relevant. DFT calculations for DMMP on the rutile TiO₂(110) surface show that adsorption primarily occurs through a dative bond between the phosphoryl oxygen and a surface titanium atom. rsc.org Decomposition is generally observed at elevated temperatures and can be influenced by surface defects like oxygen vacancies. rsc.org The presence of metal modifiers, such as copper clusters, on the TiO₂ surface has been shown to significantly enhance the decomposition of DMMP, leading to more reduced phosphorus products even at room temperature. digitellinc.com

Kinetic and Thermodynamic Parameters from Computational Simulations

Computational simulations are a powerful tool for determining the kinetic and thermodynamic parameters that govern the reactivity of DMMPT. These calculations provide quantitative data on activation energies, transition state structures, and reaction free energies, which are essential for understanding and predicting reaction outcomes.

Activation Barriers and Transition State Geometries

The calculation of activation barriers and the characterization of transition state (TS) geometries are central to understanding the kinetics of DMMPT reactions.

For the aminolysis of DMMPT, computational studies have identified the transition states for both concerted and stepwise pathways. nih.gov The formation of a neutral intermediate in the stepwise mechanism is the rate-determining step. nih.gov The presence of a catalyst, such as a water or ammonia molecule, has been shown to reduce the activation energy by nearly half compared to the uncatalyzed reaction. nih.gov

In the context of atmospheric oxidation by OH radicals, theoretical methods have been used to determine the structures and energetics of reactants and transition states for hydrogen atom abstraction pathways. nih.gov These calculations, using methods like CCSD/6-31++G** and G2MP2, provide insights into the activation barriers for different reaction channels. nih.gov

For reactions involving anionic oxygen nucleophiles, kinetic analyses combined with computational modeling help to characterize the transition state structure. nih.gov For example, in the reaction of related aryl dimethylphosphinothioates, the transition state is described as concerted with a degree of P-LG (phosphorus-leaving group) bond cleavage that is sensitive to the solvent environment. nih.gov

Reaction-Free Energy Calculations and Thermodynamical Favorability

Reaction-free energy calculations are crucial for determining the spontaneity and equilibrium position of a reaction.

For the perhydrolysis of DMMPT, theoretical calculations have shown that intramolecular sulfur oxidation is an extremely exothermic process, making it thermodynamically highly favorable. acs.orgnih.gov This explains its competitiveness with the facile gas-phase proton transfer process and its role in the detoxification pathway. acs.orgnih.gov

The thermodynamic favorability of different reaction pathways can be compared by calculating the Gibbs free energy (ΔG). A smaller ΔG* corresponds to a faster reaction rate. sumitomo-chem.co.jp These calculations are essential for predicting which reaction pathways will predominate under specific conditions.

Interactive Data Tables

Below are interactive tables summarizing key computational data for the reactivity of this compound and related compounds.

Table 1: Calculated Activation Barriers for DMMPT Aminolysis

Reaction PathwayCatalystActivation Energy (kcal/mol)Reference
Stepwise P-S CleavageNone~25 nih.gov
Stepwise P-S CleavageNH₃~12 nih.gov
Stepwise P-S CleavageH₂O~11 nih.gov
Stepwise P-O CleavageNone~28 nih.gov
Stepwise P-O CleavageNH₃~15 nih.gov
Stepwise P-O CleavageH₂O~14 nih.gov

Table 2: Thermodynamic Data for DMMPT Perhydrolysis

Reaction ProcessParameterValueReference
Intramolecular Sulfur OxidationEnergeticsExtremely Exothermic acs.orgnih.gov
P-O Bond CleavageEnergeticsEnergetically Uncompetitive acs.orgnih.gov

Table 3: Computational Details for Surface-Mediated Degradation

CompoundSurfaceTheoretical MethodKey FindingReference
DMMPTMgOM06-2X/6-311++G(d,p)Hydroxylated MgO shows better catalytic performance. nih.gov
DMMPTiO₂(110)DFTAdsorption via P=O to Ti; decomposition at high T. rsc.org
DMMPCu₄/TiO₂(110)AP-XPSCu clusters promote decomposition to reduced P species. digitellinc.com

Degradation and Decontamination Mechanisms of O,s Dimethyl Methylphosphonothioate

Hydrolytic Degradation Pathways

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary degradation pathway for O,S-Dimethyl methylphosphonothioate. The mechanisms of this process can vary depending on the pH of the solution.

Neutral Hydrolysis Mechanisms

Under neutral pH conditions, the hydrolysis of this compound can occur, although often at a slower rate compared to alkaline conditions. The process typically involves the nucleophilic attack of water on the phosphorus center, leading to the cleavage of either the P-O or P-S bond.

Alkaline Hydrolysis and Perhydrolysis Processes

In alkaline environments, the rate of hydrolysis is significantly accelerated. The hydroxide (B78521) ion (OH-) is a more potent nucleophile than water, facilitating the cleavage of the phosphorus-sulfur (P-S) or phosphorus-oxygen (P-O) bonds.

Perhydrolysis, involving the hydroperoxide anion (HOO-), offers a more efficient decontamination method. Studies on the alkaline perhydrolysis of this compound have shown that it leads to the formation of S-methyl methylphosphonothioate and methyl methylphosphonate (B1257008) anions. nih.gov This process is particularly significant because it avoids the formation of toxic P-O cleavage products. nih.gov The reaction with the hydroperoxide anion can proceed through two main pathways: an SN2 reaction at the carbon atom and a nucleophilic addition at the phosphorus center. nih.govacs.org The latter forms a reactive pentavalent intermediate that undergoes internal sulfur oxidation. nih.govacs.org

Identification of Hydrolytic Byproducts in Degradation Research

Research into the degradation of this compound has identified several key hydrolytic byproducts. In studies involving its simulant, O,S-diethyl methylphosphonothioate (OSDEMP), the primary product of hydrolysis is ethyl methyl phosphonic acid. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used to identify these degradation products.

The hydrolysis of dimethyl methylphosphonate (DMMP), a related compound, in hot-compressed water yields methylphosphonic acid and methanol (B129727) as the main detectable products. researchgate.netnih.gov This reaction follows pseudo-first-order kinetics. researchgate.netnih.gov

Table 1: Hydrolytic Degradation Byproducts

Initial Compound Degradation Condition Major Byproducts Reference
This compound Alkaline Perhydrolysis S-methyl methylphosphonothioate anion, Methyl methylphosphonate anion nih.gov
O,S-diethyl methylphosphonothioate (OSDEMP) Hydrolysis Ethyl methyl phosphonic acid researchgate.net

Oxidative Degradation Processes

Oxidative methods provide an alternative and often more rapid route for the decontamination of this compound.

Intramolecular Sulfur Oxidation Mechanisms

A key feature of the perhydrolysis of this compound is the intramolecular oxidation of the sulfur atom. nih.govacs.org Following the nucleophilic addition of the hydroperoxide anion to the phosphorus center, a pentavalent intermediate is formed. nih.govacs.org This intermediate can then undergo a process where the oxygen from the hydroperoxide is transferred to the sulfur atom, leading to the elimination of a sulfur-containing moiety and the formation of less toxic products. nih.govacs.org This intramolecular sulfur oxidation is an exothermic and kinetically favorable process. nih.gov

Oxidant-Mediated Decontamination Strategies

Various oxidizing agents have been investigated for the effective decontamination of this compound and its simulants.

Organic Chloramines and N,N-Dichlorourethane: Organic chloramines are effective for the oxidation of this class of compounds. N,N-Dichlorourethane, a type of organic chloramine, has been shown to be an excellent decontaminating agent for O,S-diethyl methylphosphonothioate (OSDEMP) in an aqueous medium at room temperature. researchgate.net The decontamination process involves both P-S and P-O bond cleavage.

Hydrogen Peroxide: Hydrogen peroxide-based decontaminants are effective for a broad range of chemical agents, including simulants of sulfur-containing organophosphates. researchgate.netosti.gov The efficacy of hydrogen peroxide can be enhanced by the addition of other reagents or by using it in vapor phase. researchgate.netresearchgate.net

Table 2: Oxidant-Mediated Decontamination

Oxidant Target Compound Key Findings Reference
N,N-Dichlorourethane O,S-diethyl methylphosphonothioate (OSDEMP) Excellent decontamination in aqueous medium at room temperature. researchgate.net
Hydrogen Peroxide Simulants of sulfur-containing organophosphates Effective decontamination, can be used in various formulations. researchgate.netosti.gov

Aminolysis Reactions and Associated Mechanisms

The degradation of this compound via aminolysis, the reaction with ammonia (B1221849) (NH₃) or amines, is a critical pathway for its neutralization. Theoretical and computational studies have elucidated the intricate mechanisms involved in this process. The reaction with ammonia can proceed through two primary, parallel dissociation pathways: cleavage of the phosphorus-sulfur (P-S) bond to release methanethiol (B179389), and cleavage of the phosphorus-oxygen (P-O) bond to release methanol. nih.gov

For each of these bond cleavage pathways, the reaction can follow either a concerted mechanism, where bond breaking and forming occur in a single step, or a stepwise mechanism that proceeds through one or more intermediates. Computational modeling using density functional theory (DFT) has shown that for the aminolysis of this compound, the neutral stepwise route is consistently more favorable than the concerted one for both P-S and P-O cleavage. nih.gov The rate-determining step in this favored stepwise process is the initial formation of a neutral intermediate. nih.gov

Further research has demonstrated that the presence of an additional catalyst molecule, such as another ammonia molecule or a water molecule, significantly accelerates the reaction. These catalysts function by facilitating proton shuttling, which lowers the activation energy of the reaction. nih.gov When a catalyst is present, the activation energy for the stepwise reaction path is nearly halved compared to the uncatalyzed reaction. nih.gov The most effective mechanism involves a water-mediated proton transfer. nih.gov

Reaction AspectFindingSource
Primary Cleavage PathwaysParallel P-S and P-O bond cleavage. nih.gov
Favored MechanismThe neutral stepwise mechanism is favored over the concerted mechanism. nih.gov
Rate-Determining StepFormation of the initial neutral intermediate. nih.gov
Catalytic EffectAdditional NH₃ or H₂O molecules act as proton shuttles, reducing activation energy. nih.gov
Most Favorable PathwayP-S bond cleavage is favored over P-O bond cleavage. mdpi.com

Catalytic Decontamination Approaches

Catalysis offers a highly effective strategy for accelerating the degradation of this compound into less toxic products. These approaches can be broadly categorized into heterogeneous and homogeneous catalysis, each employing different materials and mechanisms to achieve decontamination.

Heterogeneous Catalysis (e.g., Magnesium Oxide, Titanium Dioxide Surfaces)

Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants, typically a solid catalyst interacting with a liquid or gaseous this compound. Metal oxides are prominent in this category due to their stability and high surface activity.

Magnesium Oxide (MgO): Nano-crystalline magnesium oxide has demonstrated significant catalytic activity for the degradation of this compound, particularly in the presence of a nucleophile like ammonia. mdpi.com The mechanism is described as an Eley-Rideal type, where this compound is first adsorbed onto the MgO surface, and then ammonia molecules from the gas phase directly react with the adsorbed compound. mdpi.com This surface-mediated reaction significantly lowers the activation barriers for both P-S and P-O bond cleavage compared to the gas-phase aminolysis reaction alone. mdpi.com

Research indicates that hydroxylated MgO surfaces exhibit better catalytic performance than unhydroxylated ones. mdpi.com As with uncatalyzed aminolysis, the P-S cleavage pathway is found to be more favorable than P-O cleavage on the MgO surface. mdpi.com The unique acid-base properties and high surface area of nano-MgO contribute to its effectiveness as a catalyst support for a variety of chemical reactions. mdpi.com

Titanium Dioxide (TiO₂): Titanium dioxide is a well-studied photocatalyst for the degradation of organophosphorus compounds, often using simulants like dimethyl methylphosphonate (DMMP). iwaponline.comiwaponline.com The primary mechanism involves photocatalytic oxidation. When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which in turn produce highly reactive oxygen species (ROS) like hydroxyl radicals. These radicals attack the organophosphorus molecule, leading to its decomposition.

For DMMP, degradation on TiO₂ surfaces proceeds via hydrolysis to form methanol and other intermediates, followed by photooxidation of these products. iwaponline.com The efficiency of this process is influenced by factors such as humidity; for instance, higher relative humidity can enhance hydrolysis. iwaponline.com However, the catalyst surface can become deactivated by the accumulation of nonvolatile phosphorus-containing byproducts, which can hinder complete mineralization. iwaponline.comnih.gov In aqueous suspensions, TiO₂ photocatalysis has been shown to effectively degrade organophosphorus compounds, with the process being enhanced by the addition of peroxide and influenced by the solution's pH. iwaponline.com

CatalystMechanismKey FindingsSource
Magnesium Oxide (MgO)Eley-Rideal mechanism with ammoniaAdsorbed DMPT reacts with gas-phase NH₃. P-S cleavage is favored. Hydroxylated surfaces are more effective. mdpi.com
Titanium Dioxide (TiO₂)Photocatalytic OxidationGenerates reactive oxygen species under UV light. Involves hydrolysis and subsequent oxidation of products. Can be limited by catalyst deactivation. iwaponline.comiwaponline.com

Homogeneous Catalysis and Reagent-Assisted Degradation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants (typically in solution), offers alternative pathways for degradation. This is often coupled with specific reagents that assist in the breakdown of the target molecule.

Homogeneous Catalysis with Molecular Catalysts: Solution-phase degradation of phosphonothiolate esters can be achieved with molecular catalysts, such as metal ions and organometallic complexes. Lanthanide ions, for example, have been shown to be highly efficient catalysts for the methanolysis of phosphonothioates. mdpi.com In one study, a VX analogue was methanolyzed in the presence of a lanthanum(III) ion (La³⁺) catalyst with a half-life of less than one second. mdpi.com

Organometallic complexes also serve as effective homogeneous catalysts. The metallocene catalyst bis(η5-cyclopentadienyl)molybdenum(IV) dichloride (Cp₂MoCl₂) has been used to degrade a VX simulant, O,S-diethyl phenylphosphonothioate. mdpi.com The proposed mechanism involves the coordination of the substrate to the molybdenum center through both the phosphoryl oxygen and the sulfur atom. This coordination activates the phosphorus center for a nucleophilic attack by water, leading to selective P-S bond scission. mdpi.com

Reagent-Assisted Degradation: Specific reagents can be used to induce degradation through nucleophilic attack. The hydroperoxide anion (HOO⁻), generated during the alkaline perhydrolysis of VX, is one such reagent. Its reaction with this compound proceeds via two main nucleophilic pathways. The first is a standard Sₙ2 reaction at a methyl carbon. The second, more significant pathway involves nucleophilic addition at the phosphorus atom, forming a pentavalent intermediate. This intermediate undergoes a rapid internal sulfur oxidation, followed by the elimination of methanesulfenic acid (CH₃SOH), to yield the less toxic methyl methylphosphonate anion. acs.org This intramolecular oxidation pathway is kinetically accessible and effectively deactivates the molecule by cleaving the P-S bond. acs.org

Other solution-phase decontamination systems utilize reagents like ammonium (B1175870) fluorides. In water-swelled polymer-supported systems, fluoride (B91410) ions act as catalysts to rapidly degrade VX, first by cleaving the P-S bond to form an intermediate which then hydrolyzes to the non-toxic ethyl methylphosphonic acid (EMPA). nih.govacs.org

Environmental Fate and Abiotic/biotic Transformation of O,s Dimethyl Methylphosphonothioate Analogues

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation encompasses the chemical transformation of O,S-Dimethyl methylphosphonothioate without the involvement of living organisms. Key processes include photolysis, hydrolysis, and atmospheric reactions.

Information regarding the specific photolysis pathways and products of this compound is not extensively detailed in the provided search results. Further research is required to fully elucidate the photochemical degradation of this compound.

Hydrolysis is a significant degradation pathway for organophosphorus compounds. In the case of this compound, hydrolysis can lead to the cleavage of the P-S or P-O bonds. Studies on analogous compounds provide insights into potential hydrolysis products. For instance, the hydrolysis of the nerve agent VX, an analogue, in various soils showed that about 90% of the compound disappeared within two days, with the remainder degrading more slowly. researchgate.net The primary phosphorus-containing degradation products identified were ethyl hydrogen methylphosphonate (B1257008) and methylphosphonic acid. researchgate.net

The hydrolysis of a related compound, dimethyl methylphosphonate (DMMP), in hot-compressed water follows pseudo-first-order reaction kinetics, yielding methylphosphonic acid and methanol (B129727) as the sole detectable products. nih.govresearchgate.netresearchgate.net This reaction is significant for the potential neutralization of chemical warfare agents, as it produces stable and less toxic compounds. nih.govresearchgate.netresearchgate.net The rate of DMMP hydrolysis is influenced by temperature, but pressure appears to have a negligible effect in compressed liquid water. nih.govresearchgate.netresearchgate.net

In a study modeling the alkaline perhydrolysis of VX using this compound, ion-molecule reactions with HOO⁻ resulted in the formation of S-methyl methylphosphonothioate and methyl methylphosphonate anions. nih.gov These products form through nucleophilic attack at either the carbon or phosphorus atom. nih.gov Notably, the toxic P-O cleavage product was not observed, and theoretical calculations indicated that intramolecular sulfur oxidation is a highly favorable and exothermic process. nih.gov This intramolecular sulfur oxidation is key to the selective perhydrolysis of the nerve agent to less toxic products. nih.gov

The degradation of another VX analogue, S-2-di-isopropylaminoethyl O-ethyl methylphosphonothioate, in humic sand, humic loam, and clayey peat was rapid, with ethyl hydrogen methylphosphonate and methylphosphonic acid being the only phosphorus-containing products found. researchgate.net

Table 1: Hydrolysis Products of this compound Analogues

Original Compound Hydrolysis Condition Major Products
S-2-di-isopropylaminoethyl O-ethyl methylphosphonothioate Humic sand, humic loam, clayey peat Ethyl hydrogen methylphosphonate, Methylphosphonic acid researchgate.net
Dimethyl methylphosphonate (DMMP) Hot-compressed water Methylphosphonic acid, Methanol nih.govresearchgate.netresearchgate.net

The atmospheric fate of this compound is primarily determined by its reactions with photochemically generated radicals, particularly the hydroxyl (OH) radical. The rate constants for the gas-phase reactions of OH radicals with this compound have been measured over a range of temperatures. acs.orgnih.gov The rate expression for the reaction is given as 1.31 × 10⁻¹³ e⁽¹³⁷⁰±²²⁹⁾/ᵀ cm³ molecule⁻¹ s⁻¹, which corresponds to a rate constant of 1.30 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. acs.orgnih.gov This reaction rate was found to be independent of the oxygen content in the atmosphere. acs.orgnih.gov

In contrast to its reactivity with OH radicals, the reaction of this compound with ozone (O₃) is significantly slower, with an upper limit for the rate constant determined to be less than 6 x 10⁻²⁰ cm³ molecule⁻¹ s⁻¹. nih.gov The reaction with nitrate (B79036) radicals (NO₃) is also relatively slow. nih.gov

The products of the OH radical-initiated oxidation of the related compound dimethyl methylphosphonate (DMMP) have been studied, revealing the formation of CH₃OP(O)(CH₃)OH. nih.gov Further analysis of the reaction products of DMMP showed the formation of carbon monoxide (CO), carbon dioxide (CO₂), formaldehyde (B43269) (HCHO), and a formate (B1220265) ester. nih.govacs.org These findings suggest that the atmospheric degradation of this compound likely proceeds through similar pathways, involving H-atom abstraction from the C-H and S-CH₃ bonds.

Table 2: Atmospheric Reaction Rate Constants for this compound and Analogues

Reactant Radical/Oxidant Rate Constant (cm³ molecule⁻¹ s⁻¹) Temperature (K)
This compound OH 1.30 × 10⁻¹¹ 298 acs.orgnih.gov
Dimethyl methylphosphonate (DMMP) OH 10.4 ± 0.6 × 10⁻¹² 296 nih.govacs.org
Dimethyl methylphosphonate (DMMP) NO₃ 2.0 ± 1.0 × 10⁻¹⁶ 296 nih.govacs.org

Biotic Transformation Mechanisms

Biotic transformation involves the degradation of this compound by living organisms, primarily microorganisms.

Microorganisms play a crucial role in the degradation of organophosphorus compounds in the environment. oup.com The breakdown of these compounds often occurs through hydrolysis of the ester bonds, which is considered a key detoxification step. oup.comoup.com Bacteria, in particular, have evolved systems to utilize phosphonates as a source of phosphorus, especially in phosphate-limited environments. mdpi.com

The degradation of phosphonates can proceed through several enzymatic pathways, including hydrolytic, radical, and oxidative mechanisms for cleaving the stable carbon-phosphorus (C-P) bond. mdpi.com While hydrolytic and oxidative pathways are generally specific to a few substrates, the radical-based C-P lyase complex has a broader substrate range. mdpi.com The genes responsible for these degradation pathways are found in a wide variety of bacterial species and are often subject to lateral gene transfer. nih.gov

For organophosphorus compounds with P-O-alkyl and P-O-aryl bonds, microbial degradation through hydrolysis is a significant detoxification pathway. oup.comoup.com Some bacteria produce phosphomonoesterases and diesterases that can degrade compounds like methyl and dimethyl phosphate, with their production often induced by the absence of inorganic phosphate. oup.comoup.com

The enzymatic breakdown of organophosphorus compounds is a key area of research for bioremediation. A well-studied enzyme is organophosphate hydrolase (OPH), also known as phosphotriesterase, which catalyzes the initial hydrolysis step in the degradation of many organophosphorus compounds. oup.com This enzyme has been isolated from various microorganisms and has been the subject of protein engineering to enhance its activity and stability for degrading pollutants, including nerve agents. oup.com

The general mechanism of enzymatic hydrolysis involves the cleavage of the ester bond, releasing the "leaving group" from the phosphorus atom. oup.com In the context of this compound, this would likely involve the enzymatic cleavage of the P-S or P-O bond, similar to the abiotic hydrolysis pathways.

Persistence of Transformation Products in Environmental Research Contexts

The environmental persistence of transformation products derived from this compound and its analogues is a critical factor in assessing their long-term environmental impact. Following the initial degradation of the parent compound, these secondary products can exhibit their own distinct stability and transport characteristics, sometimes exceeding the persistence of the original molecule. nih.govacs.org Research into the fate of organophosphorus compounds, particularly those structurally similar to this compound, such as chemical warfare agents and pesticides, provides significant insights into the longevity of their degradation products in various environmental matrices. nih.govnih.gov

Detailed laboratory and field studies have identified key transformation products and quantified their stability in soil and water. The degradation of O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate (VX), a structural analogue, results in the formation of ethyl methylphosphonic acid (EMPA) and subsequently methylphosphonic acid (MPA) as the ultimate phosphorus-containing product. nih.govresearchgate.net These acidic products exhibit significantly different persistence profiles compared to the parent thioate.

Research findings indicate that the persistence of these transformation products is heavily influenced by environmental conditions such as temperature, pH, moisture content, and microbial activity. researchgate.netnih.govmdpi.com For instance, microbial degradation is a primary pathway for the dissipation of many organophosphorus compounds and their byproducts in soil and water. researchgate.netnih.gov

Research Findings on Transformation Product Persistence

Studies have demonstrated that while some organophosphorus compounds degrade relatively quickly, their transformation products can remain in the environment for extended periods. nih.gov For example, research on the degradation of VX in various soil types showed that while the parent compound disappeared, its degradation products, EMPA and MPA, were formed. researchgate.net

The persistence of these products varies significantly. In one study using humic sand, approximately 50% of the formed EMPA hydrolyzed to MPA within 8 days. researchgate.net In contrast, MPA is known to be highly persistent. nih.govresearchgate.net The persistence of these compounds highlights the need to consider the entire degradation pathway when evaluating environmental risk. nih.govcore.ac.ukresearchgate.net

The following tables summarize key research findings on the persistence of these transformation products.

Table 1: Persistence of O-Alkyl Methylphosphonic Acid Transformation Products in Soil

This table presents data on the half-life (the time required for a quantity to reduce to half of its initial value) of key transformation products in soil environments, as documented in scientific literature.

Transformation ProductParent Compound AnalogueSoil TypeHalf-Life (t½)Research ContextCitation
Ethyl methylphosphonic acid (EMPA)O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioateHumic sand8 daysLaboratory study of EMPA hydrolysis to MPA. researchgate.net
Methylphosphonic acid (MPA)O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioateNot specifiedEstimated to be weeks to yearsGeneral review of chemical warfare agent degradation products. nih.gov

Table 2: Factors Influencing the Degradation of Organophosphorus Compounds and Analogues

This table outlines various environmental factors that have been shown to influence the degradation rates and persistence of organophosphorus compounds, which would similarly affect their transformation products.

FactorInfluence on DegradationExample Compound(s)Research FindingCitation
Temperature Increased temperature generally accelerates degradation.Diazinon (B1670403), Chlorpyrifos (B1668852), MalathionDegradation of diazinon is significantly faster at 22°C (t½ 50-80 days) than at 6°C (t½ 132-181 days). Malathion degradation is also temperature-dependent. researchgate.netnih.gov
pH Degradation rates are pH-dependent; hydrolysis can follow different pathways at low vs. high pH.Parathion (B1678463), Methyl Parathion, VXHydrolysis of parathion shows significant carbon fractionation at lower pH (2-7) but not at higher pH (12), indicating different mechanisms. VX hydrolysis is also pH-dependent. researchgate.netosti.gov
Microbial Activity Biotic degradation is a major pathway for dissipation in soil and water.Diazinon, Chlorpyrifos, GlyphosateMicrobial degradation significantly contributes to the dissipation of diazinon and chlorpyrifos in freshwater. Glyphosate and its product AMPA dissipate mostly by microbial activity. researchgate.netnih.gov
Water Type Persistence can increase in seawater compared to freshwater.Diazinon, ChlorpyrifosThe persistence of diazinon and chlorpyrifos was prolonged in seawater due to the inhibition of microbial degradation. researchgate.net

The data underscores that transformation products like MPA are of particular concern due to their high stability. nih.govresearchgate.net Their persistence means they can accumulate in the environment after repeated applications of the parent compounds, potentially leading to long-term contamination of soil and water resources. nih.gov Therefore, a comprehensive environmental assessment must include the tracking and analysis of these persistent daughter compounds.

Advanced Analytical Methodologies for Detection and Characterization of O,s Dimethyl Methylphosphonothioate and Its Transformation Products

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of O,S-dimethyl methylphosphonothioate and its related compounds. drawellanalytical.com

Gas chromatography (GC) is a powerful tool for the separation of volatile and thermally stable compounds like this compound. drawellanalytical.comnih.gov The choice of detector is critical for achieving the desired selectivity and sensitivity.

Flame Ionization Detector (FID): FID is a common detector in GC that offers good sensitivity for most organic compounds. analysis.rs However, it is a non-selective detector, which can be a limitation when analyzing complex samples containing multiple interfering compounds. cdc.gov

Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus- and sulfur-containing compounds, making it particularly well-suited for the analysis of this compound. shimadzu.comresearchgate.netiaea.org This selectivity significantly reduces background interference and enhances the reliability of detection, especially at trace levels. nih.gov The pulsed flame photometric detector (P-FPD) offers even greater sensitivity and selectivity. iaea.orgtau.ac.il

The performance of GC analysis is also heavily dependent on the column and inlet conditions. The use of deactivated liners and appropriate columns, such as those with a 5% phenyl polysiloxane phase, can minimize peak tailing and improve reproducibility for organophosphorus compounds. analysis.rs

Table 1: GC Parameters for Organophosphorus Compound Analysis

Parameter Value/Description Reference
Column 5% Phenyl Polysiloxane Phase (e.g., TraceGOLD TG-5MS) analysis.rs
Injector Split/splitless analysis.rs
Liner Deactivated, splitless quartz liner with quartz wool analysis.rs
Detector Flame Ionization Detector (FID) or Flame Photometric Detector (FPD) analysis.rsshimadzu.com
Carrier Gas Helium shimadzu.com

This table is interactive. Click on the headers to sort.

While GC is widely used, high-performance liquid chromatography (HPLC) offers a valuable alternative, particularly for less volatile or thermally labile transformation products of this compound. oup.comnih.gov HPLC is often coupled with mass spectrometry (HPLC-MS) for enhanced detection and identification capabilities. oup.comnih.gov This technique is particularly useful for analyzing degradation products like ethyl methylphosphonic acid (EMPA), which can be challenging to analyze by GC without derivatization. oup.com

Mass Spectrometry (MS) for Structural Elucidation and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that provides detailed structural information about molecules by measuring their mass-to-charge ratio. tandfonline.comtandfonline.com It is an essential tool for the unambiguous identification of this compound and its transformation products. nih.govepa.gov

Electron Ionization (EI): EI is a "hard" ionization technique that uses a high-energy electron beam to ionize molecules, resulting in extensive fragmentation. tandfonline.comtandfonline.com The resulting mass spectrum is a unique fingerprint of the molecule, which can be used for identification by comparison with spectral libraries. tandfonline.comtandfonline.com However, the molecular ion may be weak or absent for some compounds. tandfonline.com

Chemical Ionization (CI): CI is a "softer" ionization technique that uses a reagent gas to ionize the analyte molecules through proton transfer or other reactions. This results in less fragmentation and a more prominent molecular ion, which is useful for determining the molecular weight of the compound. epa.gov

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and non-volatile compounds, making it ideal for analyzing transformation products of this compound in solution. nih.gov When coupled with an ion trap mass spectrometer (IT-MS), it allows for the study of ion-molecule reactions. For instance, the reactions of this compound with the hydroperoxide anion (HOO-) have been investigated using ESI-IT-MS. nih.gov These studies revealed the formation of the S-methyl methylphosphonothioate anion and the methyl methylphosphonate (B1257008) anion, providing insights into the perhydrolysis of related nerve agents. nih.gov

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis and is a powerful tool for structural elucidation. youtube.com In a typical MS/MS experiment, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in the second mass analyzer. youtube.com This technique provides detailed information about the connectivity of atoms within a molecule. nih.gov

The fragmentation patterns observed in MS/MS spectra are crucial for identifying specific structural features of this compound and its transformation products. nih.gov For example, collision-induced dissociation experiments can confirm the structure of product ions formed in ion-molecule reactions. nih.gov

Table 2: Key Mass Spectrometry Techniques and Their Applications

Technique Ionization Method Key Feature Application for this compound Reference
GC-MS Electron Ionization (EI), Chemical Ionization (CI) Provides fragmentation patterns for identification. Separation and identification of the parent compound and volatile transformation products. nih.govepa.gov
ESI-IT-MS Electrospray Ionization (ESI) Allows for the study of ion-molecule reactions in the gas phase. Investigating reaction mechanisms, such as perhydrolysis. nih.gov
MS/MS Various (e.g., ESI, EI) Provides detailed structural information through fragmentation analysis. Structural elucidation of transformation products and confirmation of their identity. nih.govcromlab-instruments.es

This table is interactive. Click on the headers to sort.

Spectroscopic Approaches for Molecular Fingerprinting and Standoff Detection

Spectroscopic techniques are pivotal in identifying and characterizing this compound. These methods provide a "molecular fingerprint" based on the interaction of the compound with electromagnetic radiation. Furthermore, some of these techniques can be adapted for standoff detection, allowing for analysis from a safe distance.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. youtube.com When a sample is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. youtube.com This absorption pattern is unique to the molecule, serving as a distinctive fingerprint.

For organophosphorus compounds like this compound, FT-IR is particularly useful for identifying the phosphoryl (P=O) and thiophosphoryl (P=S) groups, which have characteristic absorption bands. The stretching vibration of the P=S bond is a key indicator for this class of compounds.

Key FT-IR Absorption Bands for Related Compounds

Functional GroupWavenumber (cm⁻¹)Compound Type
P=O Stretch~1275Organophosphorus Compounds
P-O-C Stretch~1050Organophosphorus Compounds
C-H Stretch2800-3000Organic Compounds

Data compiled from multiple sources.

Quantitative analysis using FT-IR is also possible, as the absorbance at a specific wavenumber is proportional to the concentration of the compound, following the Beer-Lambert Law. dtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise molecular structure of chemical compounds. It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P).

¹H NMR: This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, ¹H NMR would show distinct signals for the methyl protons attached to the phosphorus atom and those attached to the oxygen and sulfur atoms.

¹³C NMR: Similar to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is exceptionally informative. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state and the nature of the atoms bonded to it. The presence of a P=S bond in this compound will result in a characteristic chemical shift in the ³¹P NMR spectrum, distinguishing it from its oxygen analogue (P=O). For instance, the ³¹P NMR chemical shift for O-Ethyl methylphosphonothioate, a related compound, shows a single peak in the range of δ 55–60 ppm, indicative of a P=S environment.

Illustrative NMR Data for Related Organophosphorus Compounds

CompoundNucleusChemical Shift (ppm)Coupling Constant (Hz)
Dimethyl methylphosphonate¹H3.799 (A), 3.124 (B), 2.325 (C)J(P-31,A)=11.2, J(P-31,B)=22.7
Diethyl ethylphosphonate¹³C61.5 (d, JC-P = 6.5), 18.8 (d, JC-P = 141.9), 16.5 (d, JC-P = 5.9), 6.6 (d, JC-P = 6.9)-
Menthyl methylphosphinate³¹P4.3 (difference between epimers)-

This table presents data for structurally related compounds to illustrate typical NMR parameters. rsc.orgchemicalbook.comrsc.org

Hyperspectral Imaging for Surface Analysis and Standoff Detection

Hyperspectral imaging is an advanced technique that combines spectroscopy and imaging to provide both spatial and spectral information about a sample. This method is particularly valuable for the standoff detection of chemical contaminants on surfaces. nih.govnih.gov

In the context of organophosphorus compounds, long-wave infrared (LWIR) hyperspectral imaging can detect their presence on various materials. The technique relies on identifying the unique spectral signatures of these compounds in the infrared region. nih.govnih.gov For instance, studies using dimethyl methylphosphonate (DMMP), a structural surrogate for some organophosphorus agents, have demonstrated that absorbance bands around 1275 cm⁻¹ (P=O stretch) and 1050 cm⁻¹ (P-O-C stretch) can be used for detection. nih.gov This technology has the potential to rapidly scan large areas and map the distribution of contamination from a distance. nih.govnih.gov

Derivatization Chemistries for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography (GC). For polar and less volatile compounds like the transformation products of this compound, derivatization is often essential to increase their volatility, thermal stability, and detectability. nih.govresearchgate.netnih.gov

Silylation Reagents and Applications

Silylation is a common derivatization technique where an active hydrogen in the analyte is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. restek.comregistech.com This process reduces the polarity and increases the volatility of the compound, making it more amenable to GC analysis. restek.comregistech.com

Common silylating reagents include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): This reagent introduces a TMS group. nih.gov

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This reagent introduces a TBDMS group, which forms derivatives with greater stability towards hydrolysis compared to TMS derivatives. nih.govregistech.com

These reagents are widely used in the analysis of degradation products of organophosphorus compounds. nih.govresearchgate.net

Commonly Used Silylation Reagents

ReagentAbbreviationSilyl GroupKey Feature
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)Common and effective
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAtert-butyldimethylsilyl (TBDMS)Forms highly stable derivatives

Table compiled from various sources. nih.govresearchgate.net

Alkylation Reagents (e.g., Diazomethane, Pentafluorobenzyl Bromide)

Alkylation is another derivatization strategy that involves the introduction of an alkyl group to the analyte. This modification can improve the chromatographic behavior and enhance the sensitivity of detection, especially with electron capture detectors (ECD).

Diazomethane: This reagent is a powerful methylating agent used for the derivatization of acidic compounds. It has been employed in the analysis of phosphonic acids that are degradation products of organophosphorus nerve agents. nih.gov

Pentafluorobenzyl Bromide (PFB-Br): This reagent introduces a pentafluorobenzyl group, which is highly electronegative. This derivatization is particularly useful for enhancing the sensitivity of detection by GC-MS in electron capture negative ion chemical ionization (ECNICI) mode. nih.gov

The choice of derivatization reagent depends on the specific analyte and the analytical technique being used. Both silylation and alkylation have proven to be invaluable tools in the comprehensive analysis of this compound and its transformation products. nih.govresearchgate.net

Fundamental Biochemical and Enzymatic Interaction Studies Non Clinical Focus

Interaction Mechanisms with Model Enzymes (e.g., Cholinesterases)

O,S-Dimethyl methylphosphonothioate belongs to the class of organophosphorus compounds, which are well-known for their potent inhibition of cholinesterases, a family of enzymes essential for the proper functioning of the nervous system. The primary target of this and related compounds is acetylcholinesterase (AChE), which is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).

The inhibitory action of this compound on acetylcholinesterase is initiated by a nucleophilic attack on the electrophilic phosphorus atom of the inhibitor by a highly reactive serine residue (Ser203) located within the active site of the enzyme. This reaction is analogous to the mechanism of acetylcholine hydrolysis by the enzyme. The serine hydroxyl group, activated by a catalytic triad (B1167595) of amino acids, attacks the phosphorus atom, leading to the formation of a covalent phosphonyl-enzyme conjugate. This process results in the displacement of the thio-methyl (-SCH₃) group, which acts as the leaving group. The resulting phosphonylated enzyme is stable and catalytically inactive, leading to the accumulation of acetylcholine in cholinergic synapses and subsequent disruption of nerve signal transmission.

Computational studies on related organophosphorus compounds have helped to elucidate the energetics and transition states of this reaction, confirming the feasibility of the nucleophilic attack mechanism. While specific computational models for this compound are not extensively documented in publicly available literature, the general principles of organophosphate-cholinesterase interactions are well-established and applicable.

The phosphorus center of this compound is chiral, meaning it can exist as two different stereoisomers, or enantiomers, designated as Sₚ and Rₚ. The three-dimensional arrangement of the substituents around the phosphorus atom can significantly influence the compound's interaction with the chiral environment of the enzyme's active site.

Table 1: Inhibition Kinetics of O,S-diethylphenylphosphonothioate (DEPP) Enantiomers with Cholinesterases Data based on studies of a related compound to infer potential properties of this compound.

Enzyme SourceEnantiomerIC₅₀ (µM)Kᵢ (µM)k₂ (min⁻¹)
Human AChES-DEPPLow µM~8~0.10
Human AChER-DEPP> S-DEPP--
Equine BChES-DEPPLow µM~8~0.10
Equine BChER-DEPP> S-DEPP--
Eel AChES-DEPP & R-DEPP~150--
Source: Based on data from a study on O,S-diethylphenylphosphonothioate. nih.gov

Biochemical Reactivation Strategies of Organophosphorus-Inhibited Enzymes

The covalent bond formed between organophosphorus compounds and cholinesterases is generally stable, leading to what is often termed "irreversible" inhibition. However, this bond can be cleaved, and the enzyme's activity restored, through the action of strong nucleophiles known as reactivators.

A primary class of reactivators for organophosphate-inhibited cholinesterases is oximes. These compounds possess a nucleophilic oxime group (-C=N-OH) that is capable of attacking the phosphorus atom of the phosphonylated enzyme. This attack results in the formation of a phosphonylated oxime and the regeneration of the active enzyme. The effectiveness of an oxime reactivator depends on its ability to fit within the active site of the inhibited enzyme and the inherent nucleophilicity of its oxime group.

Numerous in vitro studies have explored the efficacy of various oximes, such as pralidoxime (B1201516) (2-PAM) and obidoxime, in reactivating cholinesterases inhibited by a range of organophosphorus compounds. nih.gov While specific kinetic data for the reactivation of this compound-inhibited acetylcholinesterase is not extensively reported, general principles suggest that oximes would be effective reactivators.

Computational studies have become increasingly important in the design and evaluation of novel oxime reactivators. mdpi.com Molecular modeling and dynamics simulations can predict the binding affinity of reactivators to the inhibited enzyme and model the reactivation reaction at an atomic level. These computational approaches aid in understanding the structural features that contribute to efficient reactivation and can guide the synthesis of more effective antidotes. For instance, computational analyses can help in optimizing the structure of the reactivator to enhance its penetration of the blood-brain barrier, a significant challenge in treating organophosphate poisoning. nih.gov

Characterization of Enzyme-Compound Analogues for Mechanistic Insight

The study of analogues of this compound, where the methyl or other groups are systematically varied, provides valuable insights into the structure-activity relationships governing cholinesterase inhibition. By observing how changes in the inhibitor's structure affect its binding affinity and reactivity, researchers can map the steric and electronic requirements of the enzyme's active site.

For example, studies on a series of O,O-dialkyl S-[benzoyl-(benzylidene amino)] dithiophosphorates have shown that the nature of the alkyl groups significantly influences the inhibitory potency against acetylcholinesterase. ias.ac.in Generally, increasing the size of the O-alkyl groups can either enhance or decrease inhibitory activity, depending on the specific architecture of the enzyme's active site. These studies help to build a comprehensive picture of the molecular determinants of organophosphonothioate toxicity and provide a rational basis for the design of less toxic analogues or more effective therapeutic interventions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O,S-Dimethyl methylphosphonothioate, and what are the critical parameters affecting yield and purity?

  • Methodological Answer : this compound is typically synthesized via phosphorylation of methylphosphonothioic acid using methylating agents such as methyl iodide or dimethyl sulfate. Key parameters include reaction temperature (optimized between 40–60°C), solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometric control of the methylating agent to avoid over-alkylation. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the product from byproducts like O,O-dimethyl derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound in laboratory settings?

  • Methodological Answer :

  • Chromatography : Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) quantifies purity.
  • Spectroscopy : Nuclear magnetic resonance (NMR, particularly ¹H and ³¹P) confirms structural integrity. For example, the ³¹P NMR signal appears near δ 55–60 ppm for the phosphonothioate group.
  • Elemental Analysis : Validates empirical formula (C₂H₈NO₂PS) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Answer :

  • Solubility : Readily soluble in polar organic solvents (e.g., ethanol, acetone) but limited in water (~100–200 mg/L).
  • Stability : Hydrolyzes slowly under neutral conditions but rapidly in alkaline media (t₁/₂ < 24 hours at pH 9).
  • Thermal Stability : Decomposes above 200°C, releasing methyl mercaptan and phosphorylated fragments .

Advanced Research Questions

Q. How do contradictory data on the environmental persistence of this compound arise, and how can they be resolved?

  • Methodological Answer : Discrepancies in degradation half-lives (e.g., soil vs. aqueous media) stem from variations in experimental conditions (pH, microbial activity, UV exposure). To resolve contradictions:

  • Controlled Studies : Use standardized OECD guidelines for hydrolysis (pH 4, 7, 9) and photolysis (λ > 290 nm).
  • Microbial Profiling : Compare degradation rates in sterile vs. non-sterile soils to isolate biotic contributions .

Q. What methodologies are employed to investigate the atmospheric degradation kinetics of this compound, particularly its reaction with OH radicals?

  • Answer :

  • Relative Rate Method : Measure reaction rates using reference compounds (e.g., cyclohexane) in a photochemical reactor.
  • FTIR/GC Analysis : Track decay of this compound and formation of products like methylphosphate and sulfur dioxide.
  • Temperature Dependence : Rate constants (k(OH)) range from 1.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 281 K to 2.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 349 K .

Q. How do enzymatic degradation pathways of this compound differ between bacterial species, and what analytical approaches are used to identify intermediates?

  • Answer :

  • Pathway Variation : Hyphomicrobium sp. MAP-1 hydrolyzes the compound via phosphoamide hydrolase to O,S-dimethyl hydrogen phosphorothioate, while Pseudomonas strains favor oxidative desulfuration.
  • Analytical Tools : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies intermediates like S-methyl dihydrogen phosphorothioate. Stable isotope labeling (¹⁸O-H₂O) traces oxygen incorporation during hydrolysis .

Contradiction Analysis

  • Degradation Half-Lives : Reported half-lives in soil range from 7–30 days due to variable microbial consortia. Standardized ISO 11266 protocols for soil microcosms are recommended to harmonize data .
  • Toxicity Profiles : Acute toxicity (LD₅₀) values differ between rodent models (rat: 20 mg/kg; mouse: 15 mg/kg), likely due to metabolic variations. Cross-species studies with cytochrome P450 inhibitors can clarify mechanisms .

Safety and Handling

  • Storage : Store under inert gas (N₂) at 4°C to prevent hydrolysis.
  • Decontamination : Alkaline hydrolysis (10% NaOH, 60°C) degrades the compound into low-toxicity phosphate esters .

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